molecular formula C20H18N2O3 B11499756 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B11499756
M. Wt: 334.4 g/mol
InChI Key: SGAPBLVHCYMHCF-UHFFFAOYSA-N
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Description

1-[(3-Methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione belongs to the 3H-naphtho[1,2,3-de]quinoline-2,7-dione family, a class of heterocyclic compounds characterized by a fused naphthoquinoline core. This compound features a 3-methoxypropylamino substituent at the 1-position, which modulates its physicochemical and biological properties. Members of this family are notable for their role as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a therapeutic target for cardiovascular and neurodegenerative diseases . The compound’s synthesis typically involves functionalizing the quinoline core via nucleophilic substitution or condensation reactions, as demonstrated in recent studies on 1-substituted derivatives .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

16-(3-methoxypropylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C20H18N2O3/c1-25-11-5-10-21-18-17-12-6-2-3-7-13(12)19(23)14-8-4-9-15(16(14)17)22-20(18)24/h2-4,6-9,21H,5,10-11H2,1H3,(H,22,24)

InChI Key

SGAPBLVHCYMHCF-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium p-toluenesulfinate, amines, phenol, sodium hydroxide, and sodium azide . The major products formed from these reactions are various substituted naphthoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibit significant anticancer properties. For instance, studies on derivatives of quinoxaline have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Some derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against these cell lines, suggesting that modifications to the naphthoquinone structure could enhance its anticancer efficacy .

Antimicrobial Properties

Compounds containing naphthoquinone moieties have been investigated for their antimicrobial activities. Recent studies have shown that certain derivatives exhibit potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of functional groups such as methoxy and amino has been linked to enhanced antimicrobial potency .

Synthesis and Characterization

A notable study involved the synthesis of various naphthoquinone derivatives through chemoselective reactions. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and potential biological activities. The study highlighted the importance of structural modifications in enhancing the biological profiles of these compounds .

In Vivo Studies

In vivo studies are essential for evaluating the therapeutic potential of this compound. Preliminary results from animal models indicate that compounds with similar scaffolds can lead to significant tumor regression without substantial toxicity, making them viable candidates for further development in cancer therapy .

Summary of Findings

ApplicationActivity TypeIC50 Range (µg/mL)Target Organism/Cell Line
AnticancerProliferation Inhibition1.9 - 7.52HCT-116, MCF-7
AntimicrobialBacterial InhibitionVariesMycobacterium smegmatis, Pseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate various cellular processes and exhibit antiviral and antioxidant activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity and applications of 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be contextualized by comparing it with structurally related compounds (Table 1).

Table 1: Comparison of Key Compounds in the 3H-Naphthoquinoline and Related Families

Compound Name Substituent(s) Biological Activity/Application Key Findings Reference
This compound 1-(3-Methoxypropylamino) ASK1 inhibition (putative) Structural analog of NQDI-1; expected to modulate ASK1 activity via competitive inhibition.
NQDI-1 (Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) 1-Ethoxycarbonyl ASK1 inhibition (Ki = 500 nM) Competitive ASK1 inhibitor; selective against other kinases (e.g., JNK, p38).
3-Methyl-6-[(4-methylphenyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione (Solvent Red 52) 3-Methyl, 6-(4-methylphenylamino) Industrial dye (plastics, inks) High photostability but reduced lightfastness with TiO₂ additives.
2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 3-Hydroxypropyl No reported bioactivity Synthesized via naphthalic anhydride and 3-amino-1-propanol condensation.

Key Insights from Comparative Analysis

Structural Modifications and Biological Activity The 1-position substituent critically influences ASK1 inhibition. NQDI-1, with an ethoxycarbonyl group, exhibits a Ki of 500 nM, while the 3-methoxypropylamino group in the target compound may enhance solubility or binding affinity due to its polar side chain . In contrast, Solvent Red 52, despite sharing the naphthoquinoline core, lacks therapeutic relevance due to its bulky aryl substituent, which redirects its application to industrial dyes .

Synthetic Pathways The target compound and NQDI-1 are synthesized via nucleophilic substitution of 1,8-naphthalic anhydride derivatives with amines or alcohols, followed by purification via silica chromatography . Brominated analogs (e.g., 2-(3-bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) serve as intermediates for further functionalization, highlighting the versatility of this scaffold .

Selectivity and Applications NQDI-1’s selectivity for ASK1 over related kinases (e.g., JNK, p38) underscores the importance of substituent geometry in target engagement . Industrial derivatives like Solvent Red 52 demonstrate how minor structural changes (e.g., aryl vs. alkyl substituents) can shift applications from therapeutics to materials science .

Biological Activity

1-[(3-Methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione, a compound belonging to the naphthoquinone family, has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies, highlighting its antibacterial, antifungal, and antitubercular properties.

  • Molecular Formula : C20H18N2O3
  • Molecular Weight : 334.375 g/mol
  • SMILES Notation : COCCCNc1c2-c3ccccc3C(=O)c3cccc([nH]c1=O)c23 .

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit broad-spectrum antimicrobial activity. Specifically:

  • Antitubercular Activity : A study reported that related quinolone compounds maintained significant antitubercular activity against resistant strains of Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.4 µM .
  • Broad-Spectrum Antibacterial and Antifungal Activity : Compounds in the quinolone class have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited low micromolar activities against critical pathogens like Cryptococcus neoformans and Pseudomonas aeruginosa with MIC values below 1 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of naphthoquinone derivatives is highly influenced by their structural modifications. In particular:

  • Substituent Variations : The introduction of different substituents at various positions on the quinolone nucleus significantly affects antitubercular activity. For instance, compounds with halogen substitutions showed improved activity compared to those with methoxy groups .

In Vitro Studies

In vitro evaluations have been pivotal in determining the efficacy of this compound:

CompoundMIC (µM)Target Pathogen
300.4Mycobacterium tuberculosis
310.8–4Mycobacterium tuberculosis
37<1Cryptococcus neoformans
19<10Various kinases (GSK-3α and PKBβ)

These results indicate that modifications can lead to enhanced potency against specific pathogens while maintaining selectivity for certain biological targets.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antitubercular Efficacy : A notable study evaluated various analogs of quinolone compounds and found that structural modifications led to significant improvements in their ability to inhibit Mycobacterium tuberculosis. The most potent compounds were those with specific halogen substitutions on the phenyl moiety .
  • Kinase Inhibition : Another research focused on identifying inhibitors for glycogen synthase kinase-3 (GSK-3), revealing that certain derivatives of naphthoquinones displayed selective inhibition profiles with IC50 values ranging from 1.63 µM to 20.55 µM against GSK-3α and PKBβ .

Q & A

Q. What is the primary biological target of 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione, and how is this identified?

The compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) , a key enzyme in stress-induced apoptosis and inflammation pathways. Identification involved receptor-based virtual screening followed by in vitro kinase assays . For example, ethyl 2,7-dioxo-3H-naphthoquinoline-1-carboxylate (NQDI-1), a structural analog, demonstrated ASK1 inhibition with a Ki of 500 nM in competitive binding assays .

Q. What experimental assays are used to validate ASK1 inhibition by this compound?

Kinase activity assays are critical:

  • In vitro kinase assays measure inhibition using recombinant ASK1 and substrates like MKK5.
  • Lineweaver-Burk plots confirm competitive inhibition kinetics.
  • Selectivity profiling against homologous kinases (e.g., JNK1, p38) ensures specificity. NQDI-1 showed >80% inhibition of ASK1 at 10 µM, with minimal off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize ASK1 inhibitory activity?

SAR studies focus on substituent modifications at the 1-position of the naphthoquinoline scaffold:

  • Alkyl/aryl amino groups (e.g., 3-methoxypropyl) enhance binding via hydrophobic interactions.
  • Electron-withdrawing groups (e.g., carboxylates) improve solubility and kinase affinity.
  • Cytotoxicity assays in cell lines (e.g., HT29 colon adenocarcinoma) guide toxicity-activity balance. For example, 6-[3-(diethylamino)propyl] derivatives showed potent activity (IC50 < 1 µM) with low cross-resistance in cisplatin-resistant cells .

Q. What methodologies assess the compound’s selectivity across kinase families?

Broad kinase profiling using panels of 10+ kinases (e.g., GSK-3β, RSK) identifies off-target effects. For example:

Kinase% Inhibition at 10 µM
ASK1100%
JNK144%
p3878%
Data from such panels ensure therapeutic specificity .

Q. How is the compound’s efficacy evaluated in disease-relevant in vivo models?

  • Renal ischemia/reperfusion injury models : Intraperitoneal administration (e.g., 10 mg/kg) reduces oxidative stress and histological damage via ASK1 pathway modulation.
  • Pharmacokinetic studies measure bioavailability and blood-brain barrier penetration using QikProp ADME predictions .

Q. What computational strategies support inhibitor design for ASK1?

  • Virtual screening (Glide docking) with ASK1’s ATP-binding site (PDB: 2OW3).
  • DFT calculations analyze tautomeric states to predict binding modes.
  • Pharmacophore filtering improves hit rates by >30% in biogenic compound libraries .

Q. How do crystallographic studies inform structural optimization?

X-ray co-crystallization of ASK1 with inhibitors (e.g., NQDI-1) reveals:

  • Hydrogen bonding with Met752 and Lys708.
  • Hydrophobic interactions in the adenine pocket.
    These insights guide substitutions for enhanced affinity and solubility .

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